molecular formula C17H18N2O4S B2484125 N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide CAS No. 1428378-64-6

N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide

Cat. No.: B2484125
CAS No.: 1428378-64-6
M. Wt: 346.4
InChI Key: OEDHTWFIPZUTEV-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of 2-oxoindoline derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide typically involves the reaction of 1-methyl-2-oxoindoline with 2-phenoxyethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. In the context of its anticancer properties, the compound may induce apoptosis by activating caspases or other apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-2-oxoindolin-5-yl)cinnamamide
  • N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
  • N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide

Uniqueness

N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide is unique due to its specific combination of the 2-oxoindoline core with a phenoxyethanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide is a synthetic compound that has attracted significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: N-(1-methyl-2-oxo-3H-indol-5-yl)-2-phenoxyethanesulfonamide
Molecular Formula: C₁₇H₁₈N₂O₄S
Molecular Weight: 346.4 g/mol

The compound features a 2-oxoindoline core linked to a phenoxyethanesulfonamide group, which is known for its diverse biological activities, including potential anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in critical cellular pathways, thereby affecting cell proliferation and survival.
  • Receptor Modulation: It can modulate receptor activity, influencing various signaling pathways that regulate cellular functions.
  • Induction of Apoptosis: Research suggests that it may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways, leading to programmed cell death.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Key findings include:

  • Cell Viability Assays: In vitro studies demonstrate that the compound significantly reduces the viability of various cancer cell lines, including breast and lung cancer cells.
  • Mechanistic Studies: Research indicates that the compound activates caspase-dependent pathways, leading to apoptosis in treated cancer cells .
  • Synergistic Effects: Preliminary studies suggest that when combined with other chemotherapeutic agents, this compound may enhance the overall efficacy of cancer treatment protocols .

Other Biological Activities

Beyond its anticancer properties, this compound exhibits other biological activities:

  • Antimicrobial Activity: Some studies suggest potential antibacterial properties against specific strains of bacteria, although further research is needed to establish this effect conclusively.
  • Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models .

Research Findings and Case Studies

A number of studies have highlighted the biological activity and therapeutic potential of this compound:

StudyFocusKey Findings
Anticancer ActivityDemonstrated significant reduction in cell viability across multiple cancer cell lines.
Mechanism of ActionInduced apoptosis via caspase activation; potential for use in combination therapies.
Broad Biological ActivityExplored additional effects including antimicrobial and anti-inflammatory activities.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-19-16-8-7-14(11-13(16)12-17(19)20)18-24(21,22)10-9-23-15-5-3-2-4-6-15/h2-8,11,18H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDHTWFIPZUTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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